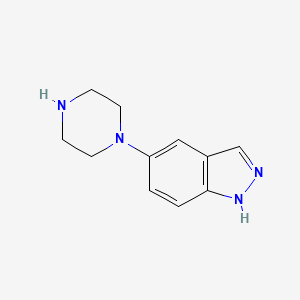

5-(Piperazin-1-yl)-1H-indazol

Übersicht

Beschreibung

5-(Piperazin-1-yl)-1H-indazole is a chemical compound that falls under the class of indazoles. Indazoles are organic compounds featuring a pyrazole ring fused to a benzene ring . The piperazine moiety in the compound is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

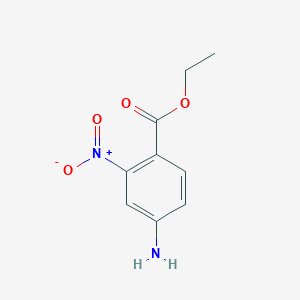

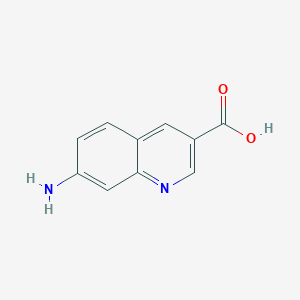

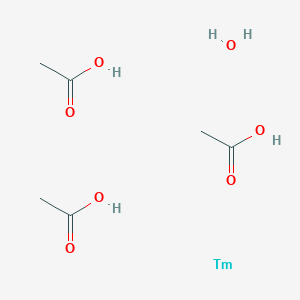

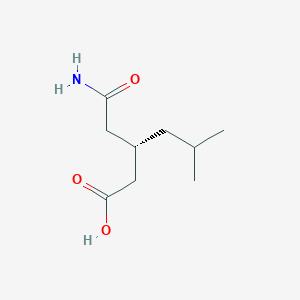

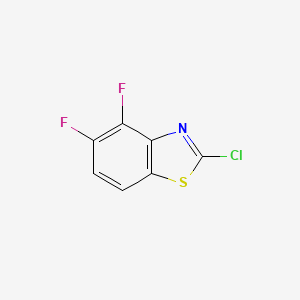

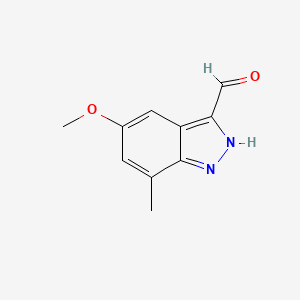

The synthesis of compounds similar to 5-(Piperazin-1-yl)-1H-indazole has been reported in the literature. For instance, a series of piperazin-1-yl substituted unfused heterobiaryls was synthesized as ligands of the 5-HT7 receptors . Another study reported the synthesis of a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives .Wissenschaftliche Forschungsanwendungen

Serotonin-Rezeptor-Antagonismus

“5-(Piperazin-1-yl)-1H-indazol” Derivate wurden als Liganden für Serotonin-(5-HT)-Rezeptoren synthetisiert, insbesondere für den 5-HT7-Rezeptor . Diese Verbindungen werden auf ihr Potenzial als Antagonisten untersucht, was bei der Behandlung von affektiven Störungen wie Depressionen und Angstzuständen von Vorteil sein könnte. Die Struktur-Aktivitäts-Beziehung (SAR)-Analyse dieser Derivate trägt zum Verständnis der Merkmale bei, die die Bindungsaffinität zum 5-HT7-Rezeptor verbessern, was für ihre antagonistischen Eigenschaften entscheidend ist.

Adenosin A2A-Rezeptor-Inversagonismus

Verbindungen, die den “this compound”-Molekülteil enthalten, wurden als Inversagonisten für den Adenosin A2A-Rezeptor bewertet . Diese Anwendung ist im Zusammenhang mit neurodegenerativen Erkrankungen wie Parkinson und Alzheimer von Bedeutung. Die Fähigkeit, an dieser Rezeptorstelle als Inversagonist zu wirken, deutet auf potenzielle therapeutische Rollen bei der Modulation neurologischer Funktionen und möglicherweise bei der Verlangsamung des Krankheitsverlaufs hin.

Entwicklung von Multi-Rezeptor-Liganden

Die Vielseitigkeit von “this compound” ermöglicht die Entwicklung von Multi-Rezeptor-Liganden . Diese Liganden können gleichzeitig mit mehreren Rezeptortypen interagieren, darunter 5-HT7, 5-HT2A, 5-HT6 und D2-Rezeptoren. Dieser Multi-Target-Ansatz könnte zu effektiveren Behandlungen für komplexe Störungen führen, die mehrere Signalwege betreffen.

Arzneimittelähnlichkeit und Bioinformatik

Die Arzneimittelähnlichkeit von “this compound”-Derivaten kann mithilfe von Bioinformatik-Tools bewertet werden . Diese Analysen sagen die pharmakokinetischen Eigenschaften der Verbindungen voraus, wie z. B. Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität (ADMET). Verbindungen mit günstigen Arzneimittelähnlichkeitsprofilen haben eine höhere Wahrscheinlichkeit, im Arzneimittelentwicklungsprozess erfolgreich zu sein.

Synthese von nicht fusionierten Heterobiarylen

“this compound” wird bei der Synthese von nicht fusionierten Heterobiarylverbindungen verwendet . Diese Verbindungen sind aufgrund ihrer vielfältigen pharmakologischen Aktivitäten von Interesse. Die Synthese beinhaltet die Herstellung von Liganden mit verschiedenen Substituenten, was zur Entdeckung neuer Therapeutika mit verbesserter Wirksamkeit und Selektivität führen kann.

Modulation von G-Protein-gekoppelten Rezeptoren (GPCRs)

Die Fähigkeit der Verbindung, GPCRs zu modulieren, ist ein weiteres interessantes Gebiet . GPCRs sind an einer Vielzahl physiologischer Prozesse beteiligt, und ihre Modulation kann therapeutische Auswirkungen auf kardiovaskuläre, immunologische und neurologische Funktionen haben. “this compound”-Derivate, die auf GPCRs abzielen, könnten zu neuen Behandlungen für verschiedene Krankheiten führen.

Wirkmechanismus

Target of Action

Related compounds with piperazin-1-yl substitutions have been studied for their anticancer and anticonvulsant activities, suggesting potential targets could be cancer cells or neuronal receptors.

Mode of Action

Compounds with similar structures have shown potential for interacting with biological targets . For instance, piperazine derivatives have been reported to interact with serotonin receptors , which could potentially influence neurotransmission and neuronal activity.

Biochemical Pathways

Related compounds have been associated with the inhibition of cyclin-dependent kinases , which play a crucial role in cell cycle regulation. This suggests that 5-(Piperazin-1-yl)-1H-indazole might influence cell proliferation and growth.

Pharmacokinetics

Related compounds such as piperaquine have been reported to exhibit slow absorption and multiple peaks in their plasma concentration curves, suggestive of enterohepatic recycling . This could potentially impact the bioavailability of 5-(Piperazin-1-yl)-1H-indazole.

Result of Action

Related compounds have shown anticancer and anticonvulsant activities, suggesting that 5-(Piperazin-1-yl)-1H-indazole might have similar effects.

Biochemische Analyse

Biochemical Properties

5-(Piperazin-1-yl)-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the 5-HT₇ receptor, where 5-(Piperazin-1-yl)-1H-indazole acts as an antagonist . This interaction is significant as it affects the binding affinity and functional response of the receptor, which is involved in various neurological processes.

Cellular Effects

The effects of 5-(Piperazin-1-yl)-1H-indazole on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(Piperazin-1-yl)-1H-indazole has been shown to affect the cAMP signaling pathway, which plays a pivotal role in regulating various cellular responses . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 5-(Piperazin-1-yl)-1H-indazole exerts its effects through specific binding interactions with biomolecules. It binds to the active site of the 5-HT₇ receptor, inhibiting its activity and preventing the downstream signaling cascade . This inhibition can lead to changes in gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Piperazin-1-yl)-1H-indazole can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(Piperazin-1-yl)-1H-indazole remains stable under specific conditions, allowing for sustained biological activity . Its degradation products may also have distinct biochemical properties that need to be considered.

Dosage Effects in Animal Models

The effects of 5-(Piperazin-1-yl)-1H-indazole in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and altered physiological responses . Understanding the dosage thresholds is essential for optimizing its use in therapeutic applications.

Metabolic Pathways

5-(Piperazin-1-yl)-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall biochemical activity . Identifying the specific enzymes and pathways involved is crucial for understanding its metabolic fate.

Transport and Distribution

The transport and distribution of 5-(Piperazin-1-yl)-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biological activity . Understanding these transport mechanisms is vital for optimizing its therapeutic potential.

Subcellular Localization

5-(Piperazin-1-yl)-1H-indazole exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, influencing its biochemical interactions and effects . Identifying these localization patterns is essential for elucidating its mechanism of action.

Eigenschaften

IUPAC Name |

5-piperazin-1-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-11-9(8-13-14-11)7-10(1)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXAVWZKFXHQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629072 | |

| Record name | 5-(Piperazin-1-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478827-33-7 | |

| Record name | 5-(Piperazin-1-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

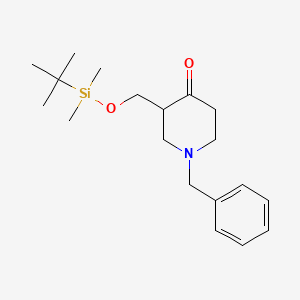

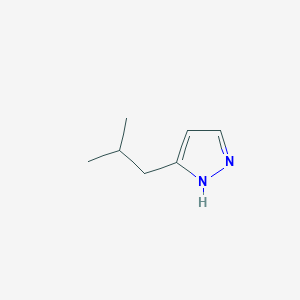

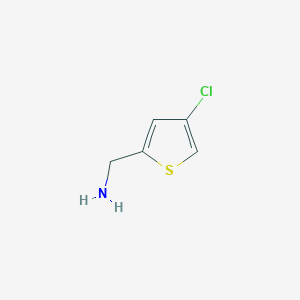

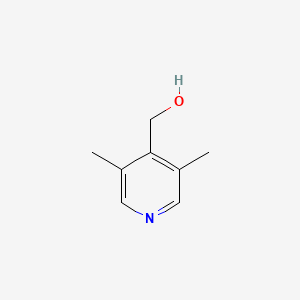

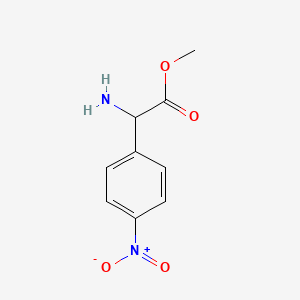

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.